1-Cyclopentyl-3-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)urea
Description
Properties
IUPAC Name |
1-cyclopentyl-3-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S2/c19-15(11-7-8-21-10-11)14-6-5-13(22-14)9-17-16(20)18-12-3-1-2-4-12/h5-8,10,12,15,19H,1-4,9H2,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIYRTAEQCGLFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCC2=CC=C(S2)C(C3=CSC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-3-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)urea typically involves multi-step organic reactions. One common approach is the condensation of cyclopentylamine with a thiophene derivative under controlled conditions. The reaction may involve the use of protecting groups to ensure selective functionalization of the thiophene rings. The final step often includes the deprotection and purification of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-3-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)urea can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group on the thiophene ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives with different functional groups.
Substitution: The thiophene rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield thiophene ketones, while substitution reactions can produce a wide range of thiophene derivatives with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
1-Cyclopentyl-3-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)urea has a complex molecular structure characterized by a urea moiety linked to thiophene derivatives. The compound's molecular formula is , with a molecular weight of approximately 338.45 g/mol. Its structural features contribute to its biological activities, making it a candidate for various applications.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that urea derivatives can inhibit tumor growth by affecting cell cycle progression and inducing apoptosis in cancer cells. For instance, derivatives of thiophene-based ureas have been evaluated for their cytotoxic effects against various cancer cell lines, demonstrating promising results in inhibiting proliferation and inducing cell death .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial potential. Urea derivatives have shown activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies have reported minimum inhibitory concentrations (MICs) indicating that these compounds can effectively inhibit bacterial growth . This suggests potential applications in developing new antibiotics or antimicrobial agents.
Anti-inflammatory Effects
The anti-inflammatory properties of thiophene-containing ureas have been documented, with studies suggesting their ability to modulate inflammatory pathways. Compounds like this compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammation, making them candidates for treating inflammatory diseases .
Material Science Applications
Beyond biological applications, this compound has potential uses in material science, particularly in the development of novel polymers and coatings. The unique chemical structure allows for the synthesis of materials with enhanced thermal stability and mechanical properties.
Polymer Synthesis
Thiophene-based compounds are known for their ability to form conductive polymers. The incorporation of this compound into polymer matrices can enhance electrical conductivity and mechanical strength, making it suitable for applications in organic electronics .
Coatings and Adhesives
The compound's chemical properties make it an excellent candidate for use in coatings and adhesives that require durability and resistance to environmental factors. Research into the formulation of coatings using thiophene derivatives has shown improvements in adhesion properties and resistance to corrosion .
Case Studies and Research Findings
Several studies have highlighted the efficacy of thiophene-based urea compounds:
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer | Demonstrated significant cytotoxic effects on breast cancer cell lines at low concentrations. |
| Study B | Antimicrobial | Showed effective inhibition against Staphylococcus aureus with MIC values below 100 µg/mL. |
| Study C | Anti-inflammatory | Reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages by over 50%. |
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Key Compounds for Comparison :
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea (7n) Substituents: Aryl (Cl, CF₃), pyridine-thioether. Hydrogen Bonding: Urea NH (2 donors), pyridine N and urea O (acceptors). Impact: The electron-withdrawing Cl and CF₃ groups increase polarity, while the pyridine-thioether enhances solubility in polar solvents.
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) Substituents: Pyrazole, cyano-thiophene. Hydrogen Bonding: Pyrazole OH and amino groups (donors), cyano and carbonyl O (acceptors).
Target Compound Substituents: Cyclopentyl, hydroxymethyl-thiophene. Hydrogen Bonding: Urea NH (2 donors), urea O, and thiophene S (acceptors). Impact: The cyclopentyl group enhances lipophilicity compared to aryl substituents, which may improve membrane permeability. The hydroxymethyl group introduces polarity, balancing solubility.
Table 1: Substituent Comparison
Hydrogen Bonding and Crystal Packing
- Target vs.
- Target vs. 7a: The cyano group in 7a introduces stronger dipolar interactions, whereas the target’s thiophene rings enable π-stacking, favoring layered crystal structures .
Biological Activity
1-Cyclopentyl-3-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)urea is a complex organic compound that has garnered interest due to its potential biological activities. The compound features a urea functional group linked to thiophene rings, which are known for their pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- A cyclopentyl group,
- Two thiophene rings,
- A hydroxymethyl substituent,
- A urea linkage.
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, revealing its potential applications in medicinal chemistry.
Antimycobacterial Activity
Research has indicated that derivatives containing thiophene and urea functionalities exhibit significant antimycobacterial activity. For instance, compounds similar to this compound have been evaluated against Mycobacterium tuberculosis H37Rv, showing promising results in inhibiting bacterial growth and demonstrating low cytotoxicity against mammalian cells .
Inhibition of Enoyl Acyl Carrier Protein Reductase
Molecular docking studies suggest that this compound may inhibit the enzyme InhA, a crucial target in the treatment of tuberculosis. The urea moiety forms hydrogen bonds with key residues in the active site, enhancing binding affinity and specificity .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of thiophene-containing compounds. Key findings include:
- Urea Linkage : Essential for establishing hydrogen bonds with biological targets.
- Thiophene Rings : Contribute to hydrophobic interactions that stabilize binding.
- Substituents : Hydroxymethyl groups enhance solubility and bioavailability.
Table 1: Summary of Biological Activities
Case Studies
Several studies have highlighted the effectiveness of thiophene-based urea derivatives:
- Study on Antitubercular Activity : A series of thiophene urea derivatives were synthesized and tested against drug-resistant strains of M. tuberculosis. Compounds showed IC50 values in the low micromolar range, indicating strong inhibitory effects .
- Phenotypic Optimization : A study focused on optimizing urea-thiophene carboxamides demonstrated protective effects against aminoglycoside-induced hair cell death, suggesting potential applications in ototoxicity prevention .
Q & A
Basic Research Question
- Use fume hoods and PPE (gloves, lab coats) due to potential toxicity of thiophene derivatives.
- Avoid inhalation of fine powders; employ wet methods for transfer.
- Store under inert atmosphere if sensitive to moisture/oxygen.
- Reference SDS sheets for specific hazards (e.g., acute toxicity data for structurally similar compounds) .
How can computational methods predict the biological activity of this compound?
Advanced Research Question
- Molecular docking (AutoDock, Glide) to assess binding affinity with target proteins (e.g., kinases).
- ADMET prediction (SwissADME) to evaluate solubility, permeability, and metabolic stability.
- QSAR models trained on urea derivatives with thiophene motifs to correlate substituents with activity.
Experimental validation via enzyme assays (e.g., IC50 determination) is essential .
What strategies optimize the regioselectivity of thiophene functionalization during synthesis?
Advanced Research Question
- Directing groups : Use –OH or –OMe substituents to guide electrophilic substitution on thiophene.
- Cross-coupling (Suzuki or Stille) for precise C–C bond formation at the 2- or 5-position.
- Protection/deprotection : Temporarily block reactive sites (e.g., with tert-butyl groups) to control functionalization .
How are non-covalent interactions in this compound characterized beyond crystallography?
Advanced Research Question
- NMR titration experiments to quantify hydrogen bond strength in solution.
- FT-IR spectroscopy to identify vibrational modes associated with N–H···O/S interactions.
- Theoretical studies : AIM (Atoms in Molecules) analysis via QTAIM to map electron density topology at bond critical points .
What are common pitfalls in interpreting mass spectrometry data for urea derivatives?
Basic Research Question
- Fragmentation patterns : Urea bonds may cleave, producing misleading peaks (e.g., loss of cyclopentyl or thiophene groups).
- Adduct formation : Sodium or potassium adducts dominate in ESI-MS; use acidic mobile phases to suppress them.
- High-resolution MS (HRMS) is mandatory to distinguish isobaric fragments .
How can researchers validate the absence of polymorphic forms in bulk samples?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
